2-(4-溴苯基)噻唑烷

描述

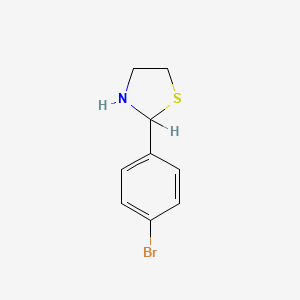

2-(4-Bromophenyl)thiazolidine is a compound belonging to the thiazolidine class, which is characterized by the presence of a thiazolidine ring in its structure. This compound is of interest due to its structural properties and potential applications in various chemical reactions and studies.

Synthesis Analysis

The synthesis of 2-(4-Bromophenyl)thiazolidine derivatives involves various chemical processes. For example, the compound 2-(4-bromophenyl)-3-(4-methylphenyl)-1,3-thiazolidin-4-one was synthesized, demonstrating the feasibility of creating complex derivatives involving the thiazolidine ring and bromophenyl groups (Iyengar et al., 2005). Another study described a one-pot synthesis method for 2-imino-4-(trifluoromethyl)thiazolidin-4-ol derivatives, showcasing the versatility of thiazolidine compounds in chemical synthesis (Dalmal et al., 2014).

Molecular Structure Analysis

The molecular structure of 2-(4-Bromophenyl)thiazolidine derivatives has been studied extensively. For instance, a detailed analysis was conducted on 2-thioxo- 3N-(2-methoxyphenyl)-5 [4′-methyl -3′N -(2′-methoxyphenyl) thiazol-2′(3′H)-ylidene] thiazolidin-4-one, revealing its non-planar structure and providing insights into the stability and intermolecular interactions of such compounds (Yahiaoui et al., 2019).

Chemical Reactions and Properties

Various chemical reactions involving 2-(4-Bromophenyl)thiazolidine derivatives have been explored. The synthesis of 4-thiazolidinones, for instance, utilized these derivatives as key intermediates, demonstrating their reactivity and utility in creating biologically active compounds (Behbehani & Ibrahim, 2012).

Physical Properties Analysis

The study of physical properties, including crystal structure and intermolecular interactions, is crucial for understanding the behavior of 2-(4-Bromophenyl)thiazolidine derivatives. An example is the synthesis and X-ray structure determination of thiazolidinone derivatives, which contribute to our knowledge of their structural characteristics and potential for interaction with other molecules (Megrouss et al., 2019).

Chemical Properties Analysis

The chemical properties of 2-(4-Bromophenyl)thiazolidine derivatives have been explored through various studies. For instance, the reactivity of these compounds in different chemical environments has been documented, providing insights into their potential applications in synthesis and drug development (Albuquerque et al., 1997).

科学研究应用

抗菌剂

“2-(4-溴苯基)噻唑烷”衍生物已被研究用于其作为抗菌剂的潜力。 这些化合物对选定的微生物菌株表现出中等至有希望的活性,最低抑菌浓度 (MIC) 范围为 7.3 µM 至 26.3 µM 。这表明它们有可能用于开发新的抗生素来对抗多药耐药菌株。

抗氧化活性

噻唑烷衍生物的抗氧化潜力已使用 DPPH 自由基清除活性方法评估。 其中一种类似物表现出显着的活性,IC50 值为 14.85 µg/mL 。这表明“2-(4-溴苯基)噻唑烷”可用于研究氧化应激相关疾病。

抗癌特性

噻唑烷化合物已被评估用于其对各种癌细胞系的抗癌潜力。 尽管结果表明筛选的衍生物具有轻微的抗癌潜力,但这为进一步研究其作为癌症治疗剂的用途开辟了途径 。

药物相似性和 ADME 特性

计算机模拟 ADME (吸收、分布、代谢和排泄) 研究表明噻唑烷衍生物是类药物的。 这意味着它们具有有利于开发成药物的特性,包括良好的吸收和代谢稳定性 。

治疗剂的生物支架

噻唑烷酮支架,“2-(4-溴苯基)噻唑烷”所属,被认为是开发新治疗剂的多功能锚点。 它与广泛的生物活性有关,使其成为药物化学中的宝贵部分 。

抗炎和镇痛应用

据报道,噻唑烷酮具有抗炎和镇痛活性。 这表明可以探索“2-(4-溴苯基)噻唑烷”在治疗炎症性疾病方面的疗效,以及作为止痛剂的疗效 。

未来方向

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .

作用机制

Target of Action

Thiazolidine derivatives, which include 2-(4-bromophenyl)thiazolidine, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Mode of Action

Thiazolidine derivatives are known to interact with their targets, leading to changes at the molecular level that result in their observed biological activities . The thiazole ring, a component of thiazolidine, is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution , which could be part of the interaction with its targets.

Biochemical Pathways

Thiazolidine derivatives have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

A study on thiazolidine-2,4-dione derivatives showed that all the compounds were found to be drug-like, indicating favorable adme properties .

Result of Action

Thiazolidine derivatives have been associated with various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .

Action Environment

The solubility of thiazole, a component of thiazolidine, in water, alcohol, and ether, as well as its sparing solubility in organic solvents and dyes , may suggest that its action could be influenced by the solvent environment.

属性

IUPAC Name |

2-(4-bromophenyl)-1,3-thiazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNS/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4,9,11H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHMUSIBVYIZADU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(N1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40902630 | |

| Record name | 2-(4-Bromophenyl)-1,3-thiazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40902630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

29.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24815740 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

67086-81-1 | |

| Record name | Thiazolidine, 2-(p-bromophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067086811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Bromophenyl)-1,3-thiazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40902630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-(4-Chlorophenyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B1223239.png)

![5,6-dimethyl-N-[2-methyl-2-(4-morpholinyl)propyl]-4-thieno[2,3-d]pyrimidinamine](/img/structure/B1223242.png)

![2-[4-(4-Methylphenyl)sulfanyl-3-nitrophenyl]-1,3-dithiolane](/img/structure/B1223244.png)

![2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1223245.png)

![4-[[4-(3-Methylanilino)-3,5-dinitrophenyl]-oxomethyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B1223250.png)

![3-Chloro-4-[2-(3,4-dimethoxyphenyl)ethylamino]-1-(2-phenylethyl)pyrrole-2,5-dione](/img/structure/B1223254.png)

![4-bromo-N-(1,3-dioxo-1,3,6,7-tetrahydro-2H-indeno[6,7,1-def]isoquinolin-2-yl)benzamide](/img/structure/B1223255.png)

![N-(3-cyano-4-ethyl-5-methyl-2-thiophenyl)-3-pyrazolo[1,5-a]pyrimidinecarboxamide](/img/structure/B1223257.png)

![7-[4-(4-Acetamidophenyl)sulfonyl-1-piperazinyl]-1-ethyl-6-fluoro-4-oxo-3-quinolinecarboxylic acid](/img/structure/B1223260.png)

![2-methoxy-6-[4-(4-methyl-1-piperazinyl)-1H-quinazolin-2-ylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1223261.png)

![3-methyl-N-[oxo-[(2,4,6-trimethyl-3-pyridinyl)amino]methyl]benzamide](/img/structure/B1223265.png)